molecular formula C26H21F4N3O4S B11081130 C26H21F4N3O4S

C26H21F4N3O4S

Cat. No.: B11081130
M. Wt: 547.5 g/mol
InChI Key: SKYIOJGJTFZZME-UHFFFAOYSA-N
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Description

The compound with the molecular formula C26H21F4N3O4S is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula

C26H21F4N3O4S

Molecular Weight

547.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[(2,3,4,5-tetrafluorophenyl)methyl]imidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H21F4N3O4S/c1-36-17-7-3-15(4-8-17)31-21(34)12-20-25(35)33(16-5-9-18(37-2)10-6-16)26(38)32(20)13-14-11-19(27)23(29)24(30)22(14)28/h3-11,20H,12-13H2,1-2H3,(H,31,34)

InChI Key

SKYIOJGJTFZZME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=C(C(=C3F)F)F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H21F4N3O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C26H21F4N3O4S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

C26H21F4N3O4S: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C26H21F4N3O4S involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C26H21F4N3O4S include other fluorinated organic molecules and compounds with similar functional groups. Examples include:

  • C25H20F4N3O4S
  • C27H22F4N3O4S

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

The compound with the molecular formula C26H21F4N3O4S is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Pharmacological Properties

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory , antimicrobial , and anticancer properties.

  • Anti-inflammatory Activity : Recent studies have shown that derivatives of similar structural frameworks can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that compounds with similar moieties to this compound may exhibit similar effects in modulating inflammatory responses in peripheral blood mononuclear cells .
  • Antimicrobial Activity : The compound has been evaluated against various bacterial strains, displaying notable antibacterial effects. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
  • Anticancer Activity : Analogous compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new cancer therapies that can overcome multidrug resistance, a common challenge in oncology .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytokine Modulation : By influencing cytokine release, this compound may help in reducing inflammation and promoting a balanced immune response. For instance, significant reductions in TNF-α and IL-6 levels have been observed with certain derivatives .
  • Tubulin Interaction : The ability to bind to the colchicine-binding site on tubulin suggests that this compound could disrupt microtubule dynamics, leading to apoptosis in cancer cells. This is particularly relevant for treating cancers that exhibit resistance to conventional therapies .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of triazole derivatives found that specific compounds significantly reduced cytokine levels in vitro. The results indicated that compounds similar to this compound effectively decreased TNF-α levels without exhibiting toxicity to peripheral blood mononuclear cells. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Study 2: Anticancer Efficacy

Research into SMART compounds, which share structural similarities with this compound, revealed their capacity to inhibit cancer cell proliferation by targeting tubulin dynamics. In vivo studies demonstrated significant tumor reduction in xenograft models, highlighting the potential of these compounds as effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsRelevant Studies
Anti-inflammatoryReduced TNF-α and IL-6 levels
AntimicrobialEffective against Gram-positive & Gram-negative bacteria
AnticancerInduces apoptosis via tubulin inhibition

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